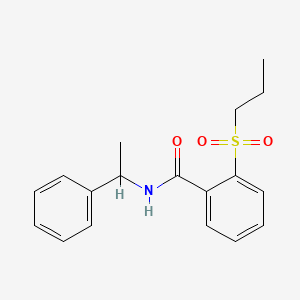
N-(1-phenylethyl)-2-(propylsulfonyl)benzamide
描述
N-(1-phenylethyl)-2-(propylsulfonyl)benzamide, also known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. It belongs to the class of benzamides and is a potent inhibitor of chloride channels.
作用机制
N-(1-phenylethyl)-2-(propylsulfonyl)benzamide inhibits chloride channels by binding to a specific site on the channel protein. The binding of this compound to the chloride channel protein results in a conformational change that prevents the movement of chloride ions through the channel. This leads to a decrease in the chloride ion conductance and a subsequent decrease in the membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to reduce the secretion of mucus in the airways, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease. This compound has also been shown to reduce the severity of ischemia-reperfusion injury in various organs such as the heart and kidneys.
实验室实验的优点和局限性
One of the main advantages of using N-(1-phenylethyl)-2-(propylsulfonyl)benzamide in lab experiments is its potency and specificity as a chloride channel inhibitor. This allows for precise control over the inhibition of chloride channels and the subsequent physiological effects. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dose optimization and control are necessary to ensure the accuracy and reliability of the results.
未来方向
There are several future directions for the study of N-(1-phenylethyl)-2-(propylsulfonyl)benzamide. One potential direction is the development of novel this compound analogs with increased potency and specificity for chloride channel inhibition. Another direction is the investigation of the role of chloride channels in various disease states and the potential therapeutic applications of this compound in these conditions. Additionally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its potential toxicity.
科学研究应用
N-(1-phenylethyl)-2-(propylsulfonyl)benzamide has been extensively studied for its various applications in scientific research. It is a potent inhibitor of chloride channels and has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, membrane potential, and neurotransmitter release. This compound has also been used to study the effect of chloride channel inhibition on the function of various organs such as the heart, lungs, and kidneys.
属性
IUPAC Name |
N-(1-phenylethyl)-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-3-13-23(21,22)17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDWBGGFUOSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



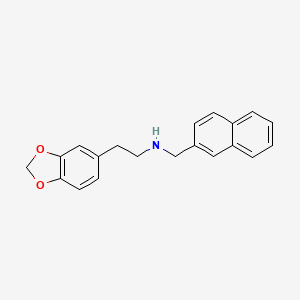
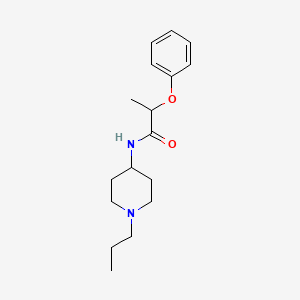
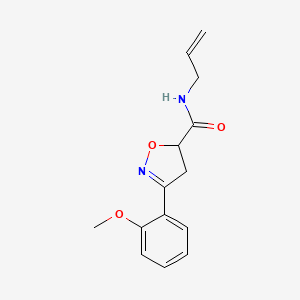
![1,3-benzodioxol-5-yl{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4725142.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4725144.png)

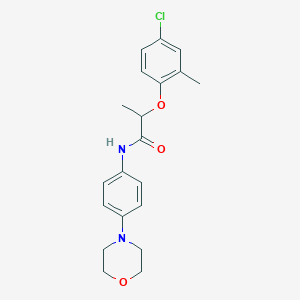
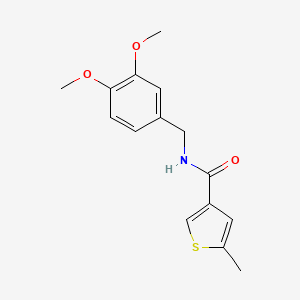
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4725168.png)
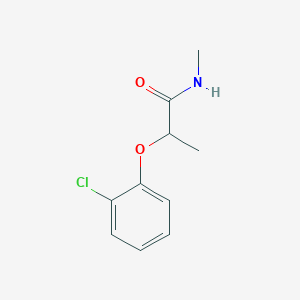
![5-[4-(cyclopentyloxy)phenyl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725177.png)

![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4725213.png)
![[1-[2-(allyloxy)benzyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4725225.png)